(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a thiadiazole ring, a pyrimidine ring, and a piperazine ring. The thiadiazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole and pyrimidine rings in separate steps, followed by their connection via the piperazine ring. This could potentially be achieved through a series of condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the rings and the substituents on these rings. The presence of the trifluoromethyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the thiadiazole and pyrimidine rings might undergo substitution reactions, while the piperazine ring might participate in reactions involving the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Biological Potential
A novel series of compounds derived from (4-Methyl-1,2,3-thiadiazol-5-yl) have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These compounds have been identified as potential cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with specific derivatives showing high inhibitory activity and selectivity for COX-2. This suggests their potential in developing new anti-inflammatory agents with reduced side effects associated with non-selective COX inhibition (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Properties
Research on related compounds has indicated variable and modest antimicrobial activity against a range of bacterial and fungal strains. The synthesis process involves reacting specific precursor compounds with amino-substituted benzothiazoles and chloropyridine-carboxylic acid, leading to a variety of derivatives with potential antimicrobial applications (Patel et al., 2011).
Additionally, a scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as new chemotypes with anti-mycobacterial potential. Several compounds within this series exhibited potent in vitro activity against Mycobacterium tuberculosis, highlighting their promise as new anti-tubercular agents with low cytotoxicity and favorable therapeutic indices (Pancholia et al., 2016).
Imaging Agents for Parkinson's Disease
Derivatives of the compound have been synthesized for potential use as Positron Emission Tomography (PET) imaging agents, specifically targeting the LRRK2 enzyme in Parkinson's disease. The synthesis process of the reference standard and its precursor demonstrates the compound's relevance in neurodegenerative disease research, providing a tool for in vivo study of enzyme activity and distribution (Wang et al., 2017).
Antipsychotic Potential
Research into novel Azo dye/Schiff base/Chalcone derivatives, incorporating a thiadiazole moiety, has shown excellent antipsychotic activity. Among these, specific compounds demonstrated high potency in inducing catalepsy, suggesting their utility in exploring new treatments for psychiatric disorders (Gopi et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Compounds with similar structures have been found to have various biological activities
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6OS/c1-8-12(25-21-20-8)13(24)23-5-3-22(4-6-23)11-7-10(14(15,16)17)18-9(2)19-11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNXVQNOCOSGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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